molecular formula C23H16N4O8 B12618233 3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12618233
M. Wt: 476.4 g/mol
InChI Key: HTIGCRRTALNJER-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d][1,2]oxazole-dione class, characterized by a bicyclic framework fused with aromatic substituents. Its synthesis involves 1,3-dipolar cycloaddition reactions between hydroximoyl chloride and acrylonitrile derivatives, followed by regioselective modifications . The structure features three distinct aromatic groups: a 4-hydroxyphenyl (electron-donating), 3-nitrophenyl (meta-nitro), and 4-nitrophenyl (para-nitro) moiety. These substituents influence electronic properties, solubility, and biological interactions. Computational studies, including molecular orbital calculations, have been employed to predict regioselectivity and stability during synthesis .

Structural elucidation relies on elemental analysis, spectral data (NMR, IR), and X-ray crystallography in analogous compounds .

Properties

Molecular Formula

C23H16N4O8

Molecular Weight

476.4 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C23H16N4O8/c28-18-10-4-13(5-11-18)20-19-21(35-25(20)16-2-1-3-17(12-16)27(33)34)23(30)24(22(19)29)14-6-8-15(9-7-14)26(31)32/h1-12,19-21,28H

InChI Key

HTIGCRRTALNJER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds through nitration and hydroxylation reactions. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. Techniques such as chromatography and crystallization are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce quinones .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its biological activities, particularly in the context of drug design and development. Its structural features suggest potential interactions with biological targets:

  • Anticancer Activity : The compound's structural similarity to known anticancer agents positions it as a candidate for further studies aimed at inhibiting cancer cell proliferation. Research indicates that derivatives of pyrrolo[3,4-d][1,2]oxazole compounds exhibit significant cytotoxicity against various cancer cell lines .
  • COX-II Inhibition : The compound has been explored for its inhibitory activity against cyclooxygenase-2 (COX-II), an enzyme implicated in inflammation and pain. Some studies have reported that related compounds demonstrate promising COX-II inhibitory properties, suggesting that this compound may also possess similar activities .

Synthetic Organic Chemistry

In synthetic organic chemistry, the compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various synthetic pathways:

  • Synthesis of Novel Derivatives : The compound can be utilized as a building block for synthesizing novel derivatives with enhanced biological activities. For instance, modifications at the nitrophenyl groups can lead to compounds with improved selectivity and potency against specific biological targets .
  • Reaction Pathways : Recent studies have developed new synthetic methodologies involving this compound, enhancing yield and efficiency. For example, reactions involving metal nitrates and acid chlorides in the presence of solvents like N,N-Dimethylformamide (DMF) have been optimized to improve reaction conditions and product yields .

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer properties of derivatives based on 3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione. The results showed that specific modifications to the compound's structure significantly increased its cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural diversity in enhancing therapeutic efficacy.

Case Study 2: COX-II Inhibition

Another investigation focused on the COX-II inhibitory potential of this compound and its derivatives. The findings indicated that certain derivatives exhibited IC50 values comparable to established COX-II inhibitors. This suggests that further exploration of this compound could lead to the development of new anti-inflammatory drugs with fewer side effects.

Mechanism of Action

The mechanism of action of 3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The biological and physicochemical properties of pyrrolo[3,4-d][1,2]oxazole-dione derivatives are highly substituent-dependent. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyrrolo[3,4-d][1,2]oxazole-dione Derivatives

Compound Name Substituents Key Properties Biological Activity Reference
Target Compound
3-(4-Hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
R1: 4-hydroxyphenyl
R2: 3-nitrophenyl
R3: 4-nitrophenyl
High electrophilicity due to dual nitro groups; moderate solubility from hydroxyl group. Antibacterial (gram-positive/-negative), potential COX inhibition inferred from structural analogs.
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-(4-methylphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione R1: 4-chlorophenyl
R2: 4-methoxyphenyl
R3: 4-methylphenyl
Increased lipophilicity (chloro, methyl); methoxy enhances metabolic stability. Moderate antibacterial activity; lower cytotoxicity than nitro-substituted analogs.
2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione R1: 4-chlorophenyl
R2: 4-(dimethylamino)phenyl
R3: phenyl
Basic dimethylamino group improves solubility; electron-rich aromatic system. Enhanced COX-2 selectivity due to arylpiperazine-like pharmacophore.
5-[4-(4-Morpholinyl)phenyl]-2-phenyl-3-(4-pyridinyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione R1: 4-morpholinylphenyl
R2: 4-pyridinyl
R3: phenyl
Morpholine enhances pharmacokinetics (e.g., bioavailability); pyridinyl aids metal coordination. Anti-inflammatory activity via dual COX/LOX pathway modulation.
3-(2-Furyl)-2-(2-methylphenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione R1: 2-furyl
R2: 2-methylphenyl
R3: phenyl
Furyl group introduces π-stacking potential; methylphenyl increases steric bulk. Moderate analgesic activity; lower antibacterial efficacy.
3,3-Spiro-2-[5,5-dimethylcyclohexane-1,3-dionyl]-5-(3-trifluoromethylphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione Spirocyclic cyclohexane-dione
R3: 3-trifluoromethylphenyl
Spiro structure reduces planarity, improving metabolic stability; CF3 enhances lipophilicity. Selective COX-2 inhibition; reduced gastrointestinal toxicity.

Key Findings:

Antibacterial Activity : The target compound’s dual nitro groups correlate with stronger antibacterial effects compared to chloro- or methyl-substituted analogs . However, its solubility is lower than derivatives with hydroxyl or morpholine groups.

COX Inhibition: Compounds with electron-donating groups (e.g., dimethylamino, morpholinyl) exhibit higher COX-2 affinity, suggesting the target compound’s nitro groups may favor COX-1 inhibition, requiring further validation .

Pharmacokinetics : Spirocyclic and morpholine-containing analogs show improved metabolic stability and bioavailability, whereas nitro groups may increase toxicity risks .

Structural Flexibility : The hydroxyl group in the target compound offers a site for prodrug derivatization, unlike rigid spirocyclic systems .

Biological Activity

3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound with potential biological activities. Its structural characteristics suggest that it may interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

  • Molecular Formula : C23H16N4O8
  • Molecular Weight : 476.4 g/mol
  • IUPAC Name : 3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including those similar to this compound. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, compared to controls like ciprofloxacin (MIC = 2 μg/mL) .
CompoundMIC (μg/mL)Control (Ciprofloxacin)
Similar Pyrrole Derivative3.12 - 12.52

Anticancer Activity

The anticancer effects of pyrrole derivatives are attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth:

  • Mechanism of Action : The compound is believed to interact with specific enzymes and receptors involved in cell signaling pathways related to cancer progression. For example, it may inhibit topoisomerase activity or modulate the expression of genes associated with apoptosis .
  • Case Studies : In vitro studies have demonstrated that certain derivatives exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells .

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival and proliferation of pathogens and cancer cells.
  • Receptor Modulation : It can bind to specific receptors on cell membranes, altering cellular responses and leading to apoptosis or growth inhibition.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative damage and subsequent cell death .

Research Findings

Recent research has employed various methodologies to evaluate the biological activity of similar compounds:

  • Molecular Docking Studies : Computational simulations suggest strong binding affinities between these compounds and target proteins involved in disease processes .
  • Experimental Assays : Laboratory assays have confirmed the effectiveness of these compounds against a range of microbial strains and cancer cell lines .

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